(Z)-3-Ethyl-5-((5-iodofuran-2-yl)methylene)-2-thioxothiazolidin-4-one
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Overview
Description
Molecular Structure Analysis
The compound likely has a planar structure due to the conjugation of the double bonds. The presence of the heteroatoms (oxygen, sulfur, and nitrogen) will also have an impact on the electronic structure of the molecule, potentially making it more reactive .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The iodine could be substituted in a nucleophilic substitution reaction. The double bond could potentially be involved in addition reactions or could undergo oxidation or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the presence of any functional groups. For example, the presence of the iodine atom could potentially increase the compound’s molecular weight and impact its boiling and melting points .Scientific Research Applications
Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural) and can be economically synthesized from biomass . They have a spectacular range of compounds that can be obtained . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .
Furan and benzofuran are common structural elements present in numerous bioactive natural products as well as pharmaceuticals, molecular electronic and functional polymers . They also function as versatile precursors to a variety of functional moieties as well as carbocycles and heterocycles through the transformation of the furan nucleus, for example, by oxidation and cycloaddition reactions .
Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural) and can be economically synthesized from biomass . They have a spectacular range of compounds that can be obtained . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .
Furan and benzofuran are common structural elements present in numerous bioactive natural products as well as pharmaceuticals, molecular electronic and functional polymers . They also function as versatile precursors to a variety of functional moieties as well as carbocycles and heterocycles through the transformation of the furan nucleus, for example, by oxidation and cycloaddition reactions .
Future Directions
The potential biological activities of this compound could make it a subject of interest for future research, particularly in the field of medicinal chemistry. Further studies could also explore its reactivity and the potential to use it as a building block in the synthesis of more complex molecules .
properties
IUPAC Name |
(5Z)-3-ethyl-5-[(5-iodofuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2S2/c1-2-12-9(13)7(16-10(12)15)5-6-3-4-8(11)14-6/h3-5H,2H2,1H3/b7-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVAFGWDLXPFBD-ALCCZGGFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)I)SC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=C(O2)I)/SC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-ethyl-5-[(5-iodo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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